molecular formula C10H13N3O2 B8763685 tert-Butyl 4-(cyanomethyl)-1H-pyrazole-1-carboxylate

tert-Butyl 4-(cyanomethyl)-1H-pyrazole-1-carboxylate

Cat. No. B8763685
M. Wt: 207.23 g/mol
InChI Key: VPWXBRYJNRVTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383654B2

Procedure details

To 4-bromomethyl-pyrazole-1-carboxylic acid tert-butyl ester (1.0 g, 3.5 mmol) in DMSO (25 mL) was added potassium cyanide (0.228 g, 3.5 mmol), and the reaction was stirred for 15 minutes at room temperature. The mixture was poured into H2O and extracted with EtOAc. The combined organic layers were dried and concentrated to give the title compound, along with some starting material and the unbrominated starting material from the previous step. The material was dissolved in DMSO (10 mL), and potassium cyanide (0.100 g, 1.5 mmol) was added. The reaction was stirred for 1 hour at room temperature, and then worked-up, dried, and concentrated to give the title compound, contaminated with a small amount of 4-methyl-pyrazole-1-carboxylic acid tert-butyl ester.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.228 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH:12]=[C:11]([CH2:13]Br)[CH:10]=[N:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C-:15]#[N:16].[K+].O>CS(C)=O>[C:1]([O:5][C:6]([N:8]1[CH:12]=[C:11]([CH2:13][C:15]#[N:16])[CH:10]=[N:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1N=CC(=C1)CBr
Name
Quantity
0.228 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1N=CC(=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.